(2,3-Dibromopropanesulfonyl)benzene
Overview
Description
(2,3-Dibromopropanesulfonyl)benzene is a versatile chemical compound with the molecular formula C9H10Br2O2S. It is known for its remarkable reactivity, making it an indispensable tool for synthesizing complex organic molecules and studying their properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromopropanesulfonyl)benzene typically involves the bromination of propanesulfonylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the 2 and 3 positions of the propanesulfonyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromopropanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can lead to the formation of sulfonyl derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
(2,3-Dibromopropanesulfonyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study their properties.
Biology: The compound is used in biochemical studies to investigate the interactions between molecules and biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (2,3-Dibromopropanesulfonyl)benzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dibromopropyl)sulfonylbenzene
- (2,3-Dibromopropane-1-sulfonyl)benzene
- 2,3-Dibromopropylsulfonylbenzene
Uniqueness
(2,3-Dibromopropanesulfonyl)benzene is unique due to its specific bromination pattern and the presence of the sulfonyl group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and versatility in various chemical reactions, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,3-dibromopropylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYOBWMWRDARIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500993 | |
Record name | (2,3-Dibromopropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-25-1 | |
Record name | (2,3-Dibromopropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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